- Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugs, ACS Medicinal Chemistry Letters, 2020, 11(5), 846-851
Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (2-amino-2-thioxoethyl)carbamate
- Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
- tert-butyl 2-amino-2-thioxoethylcarbamate
- tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
- tert-Butyl N-(carbamothioylmethyl)carbamate
- Boc-Gly-CSNH2
- Boc-thioglycinamide
- N-Boc-glycine thioamide
- N-Boc-glycinthioamide
- N-t-butoxycarbonylaminothioacetamide
- AGBIUUFZUPNDTM-UHFFFAOYSA-N
- carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
- N-tert-Butoxycarbonylglycinethioamide
- SBB091163
- KM2802
- (tert
- 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)
- Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)
- 2-(tert-Butylcarbamoyl)thioacetamide
- [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester
- InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10
- DTXSID30415901
- 89226-13-1
- Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester
- SCHEMBL1000974
- tert-butyl(2-amino-2-thioxoethyl)carbamate
- SY173669
- DB-078327
- AKOS010592380
- (tert-butoxycarbonyl-amino)acetothioamide
- tert-Butyl 2-amino-2-thioxoethylcarbamate #
- FS-4542
- (N-t-butoxycarbonylamino) acetothioamide
- 2-Amino-1-(Boc-amino)-2-sulfanylideneethane
- EN300-53880
- tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate
- 2-(Boc-amino)ethanethioamide
- MFCD09025922
- thiocarbamoylmethyl-carbamic acid tert-butyl ester
- 2-(N-t-butoxycarbonylamino)thioacetamide
- CS-0092582
- tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
- F8889-9285
- (tert-butoxycarbonylamino)acetothioamide
- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
-
- MDL: MFCD09025922
- Inchi: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
- InChI Key: AGBIUUFZUPNDTM-UHFFFAOYSA-N
- SMILES: O=C(NCC(N)=S)OC(C)(C)C
Computed Properties
- Exact Mass: 190.07800
- Monoisotopic Mass: 190.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.4
- XLogP3: 0.5
Experimental Properties
- Melting Point: 129 °C
- PSA: 96.44000
- LogP: 1.88840
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Security Information
- Hazardous Material transportation number:2811
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0092582-100mg |
tert-Butyl (2-amino-2-thioxoethyl)carbamate |
89226-13-1 | ≥97.0% | 100mg |
$49.0 | 2021-09-02 | |
| ChemScence | CS-0092582-250mg |
tert-Butyl (2-amino-2-thioxoethyl)carbamate |
89226-13-1 | ≥97.0% | 250mg |
$40.0 | 2022-04-26 | |
| ChemScence | CS-0092582-1g |
tert-Butyl (2-amino-2-thioxoethyl)carbamate |
89226-13-1 | ≥97.0% | 1g |
$93.0 | 2022-04-26 | |
| ChemScence | CS-0092582-5g |
tert-Butyl (2-amino-2-thioxoethyl)carbamate |
89226-13-1 | ≥97.0% | 5g |
$409.0 | 2022-04-26 | |
| TRC | B699355-250mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 250mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B699355-1g |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 1g |
$ 90.00 | 2022-06-06 | ||
| TRC | B699355-2.5g |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 2.5g |
$ 207.00 | 2023-04-18 | ||
| TRC | B699355-5g |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 5g |
$ 315.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-5g |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 5g |
3676.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-1g |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 1g |
1081.0CNY | 2021-08-04 |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Production Method
Production Method 1
Production Method 2
- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616
Production Method 3
- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (3), 601-607
Production Method 4
- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172
Production Method 5
- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683
Production Method 6
1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383
Production Method 7
- Poly(dipeptamidinium) salts: definition and methods of preparation, Helvetica Chimica Acta, 1986, 69(5), 1224-62
Production Method 8
- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949
Production Method 9
- Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimetics, Angewandte Chemie, 1996, 35, 1503-1506
Production Method 10
- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43
Production Method 11
- Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin, Angewandte Chemie, 2017, 56(11), 3069-3073
Production Method 12
- Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefination, Chemical Communications (Cambridge, 2022, 58(31), 4861-4864
Production Method 13
- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Suppliers
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
Professional Introduction to Tert-Butyl 2-Amino-2-Thioxoethylcarbamate (CAS No. 89226-13-1)
Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, identified by its Chemical Abstracts Service (CAS) number 89226-13-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. The structural features of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, including its thioxo group and amino functionality, make it a valuable building block for the development of novel therapeutic agents.
The significance of this compound lies in its potential utility as a precursor in the synthesis of more complex molecules. In recent years, there has been a growing interest in carbamate-based derivatives due to their favorable pharmacokinetic properties and biological activity. For instance, carbamates have been explored as protease inhibitors, kinase modulators, and in the development of antiviral and anticancer agents. The presence of the thioxo moiety in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate introduces unique electronic and steric properties that can be leveraged to fine-tune the binding affinity and selectivity of drug candidates.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, making it more accessible for industrial applications. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, which have revolutionized the way complex organic molecules are constructed. These methods not only improve yield but also allow for greater functional group tolerance, facilitating the introduction of diverse chemical modifications post-synthesis.
The amino group in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate provides a reactive site for further derivatization, enabling the formation of amides, ureas, and other pharmacophores essential for drug design. This flexibility has been exploited in several research studies aimed at identifying novel bioactive compounds. For example, derivatives of this compound have been investigated for their potential role in modulating enzyme activity, particularly in cases where precise control over substrate binding is required.
In the realm of medicinal chemistry, the synthesis of carbamate derivatives often requires careful consideration of stereochemistry and regioselectivity. The tert-butyl group in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate serves as a sterically demanding substituent, which can influence both the conformational preferences and interactions with biological targets. This feature has been harnessed to develop molecules with enhanced binding affinity and reduced off-target effects.
The thioxo group, a sulfur-containing heterocyclic moiety, contributes to the unique electronic properties of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, making it a candidate for applications in redox-sensitive drug delivery systems. Such systems have shown promise in targeted therapy by responding to specific physiological conditions, such as changes in pH or oxidative stress levels within diseased tissues. This adaptability underscores the compound's potential beyond traditional small-molecule drug design.
Recent studies have also highlighted the role of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate in polymer chemistry and material science. The incorporation of carbamate functionalities into polymers can enhance thermal stability and mechanical strength, making these materials suitable for advanced applications such as biodegradable scaffolds for tissue engineering. Additionally, the thioxo group can participate in coordination chemistry with metal ions, leading to the development of novel catalysts or luminescent materials.
The growing body of research on carbamate derivatives underscores their importance as versatile building blocks in synthetic chemistry. As computational methods continue to advance, virtual screening techniques are being employed to identify promising candidates for further experimental validation. This interdisciplinary approach has accelerated the discovery process and has led to several high-throughput screening campaigns targeting diseases with unmet medical needs.
In conclusion, Tert-Butyl 2-Amino-2-Thioxoethylcarbamate (CAS No. 89226-13-1) represents a fascinating compound with broad applicability across multiple domains of chemical research. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutic agents. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand further, reinforcing its significance in modern chemical science.
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